2,3-Diethylpyrido[2,3-b]pyrazine
Description
2,3-Diethylpyrido[2,3-b]pyrazine is a fused heterocyclic compound featuring a pyridine ring fused to a pyrazine core, with ethyl substituents at the 2- and 3-positions. Pyrido[2,3-b]pyrazines are notable for their applications in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
2,3-diethylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYRYWTVGWMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=CC=C2)N=C1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dihydro Intermediate
Cyclocondensation of ethylenediamine derivatives with α,β-diketones (e.g., 2,3-butanedione) forms the dihydro core. For instance:
Oxidative Conditions
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Oxidants : Air or O₂ in the presence of metal hydroxides (e.g., KOH/NaOH).
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Reaction Time : 5–10 hours with continuous air bubbling (0.13–0.34 L/min per gram substrate).
A patent for 2,3-dimethylpyrazine synthesis achieved >80% yield using air/Pottasium Hydroxide. Substituting diethyl groups may require adjusted stoichiometry (e.g., 2:1 dihydro precursor-to-catalyst ratio) to mitigate steric hindrance.
Reductive Pathways for Functional Group Manipulation
Reduction of nitro or cyano precursors offers an alternative route. For example, catalytic hydrogenation of 2,3-dicyanopyrido[2,3-b]pyrazine with ethyl grignard reagents introduces ethyl groups:
Electrochemical Reduction
Electrochemical methods using Pt electrodes in hydroorganic media (e.g., H₂O/EtOH) reduce pyrazine rings at −1.2 V vs. SCE. While demonstrated for phenyl-substituted derivatives, adapting this for ethyl groups remains unexplored.
Comparative Analysis of Methodologies
Purification and Characterization
Post-synthesis purification involves:
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Solvent Extraction : Toluene or hexane to isolate the product from aqueous phases.
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Distillation : Fractional distillation under reduced pressure (156–160°C).
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%).
Spectroscopic techniques (¹H/¹³C NMR, FT-IR) and mass spectrometry confirm structure. Computational modeling (e.g., NBO, FMO analysis) predicts electronic behavior, guiding applications in nonlinear optics .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyridopyrazine N-oxides.
Reduction: Formation of dihydropyridopyrazines.
Substitution: Formation of various substituted pyridopyrazines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrido[2,3-b]pyrazine derivatives exhibit significant anticancer properties. These compounds have been shown to selectively inhibit key enzymes involved in cancer progression, such as PI3K isozymes and p38 MAP kinase. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines by disrupting cellular signaling pathways critical for tumor growth and survival .
Antitubercular Properties
The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies have shown that pyridopyrazine derivatives can inhibit the polymerization of FtsZ, a protein essential for bacterial cell division, thereby exhibiting potential as antitubercular agents . This mechanism of action suggests that these compounds could be developed into effective treatments for tuberculosis.
Antioxidant Activity
In vitro studies have assessed the antioxidant properties of 2,3-diethylpyrido[2,3-b]pyrazine derivatives using DPPH radical scavenging assays. The results indicated that these compounds can effectively reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases .
Non-Linear Optical (NLO) Properties
Recent investigations into the NLO properties of pyrido[2,3-b]pyrazine derivatives have revealed their potential in photonic applications. The compounds exhibit high hyperpolarizabilities and favorable optical characteristics suitable for use in devices like optical switches and modulators . The ability to manipulate light at the molecular level opens avenues for advanced technologies in telecommunications and imaging.
Fluorescent Materials
Pyrido[2,3-b]pyrazine-based compounds have been developed as full-color fluorescent materials. These materials show tunable photophysical properties that allow them to emit across a wide spectrum from blue to red when subjected to light excitation. Such properties are advantageous for applications in display technologies and bioimaging .
Electrochemical Sensing Applications
The electrochemical sensing capabilities of 2,3-diethylpyrido[2,3-b]pyrazine derivatives have been explored extensively. These compounds can interact with DNA and other biomolecules, making them suitable for biosensing applications. The electrochemical response of these sensors is enhanced by the unique structural features of the pyrido[2,3-b]pyrazine scaffold, allowing for sensitive detection of biological targets .
Synthesis and Characterization
A recent study synthesized several derivatives of 2,3-diethylpyrido[2,3-b]pyrazine using a multicomponent reaction involving indane-1,3-dione and substituted aromatic aldehydes. The synthesized compounds were characterized using NMR and FT-IR spectroscopy to confirm their structures and evaluate their potential biological activities .
In Vivo Studies
In vivo experiments were conducted to assess the anticancer efficacy of selected pyrido[2,3-b]pyrazine derivatives in mouse models. These studies demonstrated significant tumor growth inhibition compared to control groups, indicating promising therapeutic potential against cancer .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Biological | Anticancer agents | Selective inhibition of PI3K isozymes; FtsZ inhibitors |
| Antitubercular agents | Effective against M. tuberculosis | |
| Antioxidants | Significant DPPH radical scavenging activity | |
| Material Science | NLO materials | High hyperpolarizability; suitable for photonic devices |
| Fluorescent materials | Emission across visible spectrum | |
| Electrochemical Sensing | DNA biosensors | Enhanced sensitivity due to structural features |
Mechanism of Action
The mechanism of action of 2,3-Diethylpyrido[2,3-b]pyrazine, particularly in its role as a kinase inhibitor, involves the inhibition of specific enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling cascade that leads to cell proliferation and survival .
Comparison with Similar Compounds
Key Structural Features :
- The ethyl groups at positions 2 and 3 likely enhance solubility in organic solvents compared to aromatic substituents (e.g., phenyl or thiophenyl groups) .
- Steric effects from the ethyl substituents may influence reactivity in coupling or cyclization reactions, as seen in halogenated analogs .
Comparison with Similar Compounds
Halogenated Derivatives
Halogenated pyrido[2,3-b]pyrazines, such as 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazine (2b-Cl) and 7-bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) , demonstrate the impact of electronegative substituents:
- Reactivity : Chloro and bromo derivatives undergo Suzuki couplings or amination reactions to generate bioactive or photophysically active compounds .
- Synthetic Yields : Halogenation efficiency varies; 2b-Cl is synthesized in 62% yield, while 4b has a low yield (5%) due to steric hindrance .
- Biological Activity: Iodo derivatives (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine) serve as intermediates for antiproliferative agents, with 8-benzylamino derivatives showing ~64% growth inhibition in melanoma cells .
Table 1: Halogenated Pyrido[2,3-b]pyrazine Derivatives
Amino and Hydrazine Derivatives
Amino-substituted analogs, such as 8-benzylamino-2,3-diphenylpyrido[2,3-b]pyrazine (2o), exhibit enhanced bioactivity:
- Antiproliferative Activity: 2o inhibits ~64% of A2058 melanoma cell growth at 10<sup>−5</sup> M, attributed to improved donor-acceptor interactions .
- Synthetic Routes : Amination via Buchwald-Hartwig coupling or nucleophilic substitution with amines/hydrazines .
In contrast, ethyl substituents in 2,3-diethylpyrido[2,3-b]pyrazine may reduce polar interactions with biological targets but improve lipophilicity for membrane permeability.
Heterocyclic-Fused Derivatives
Selenopheno[2,3-b]pyrazines () and pyrazino-fused carbazoles () highlight the role of fused heterocycles:
- Photophysical Properties : Selenium incorporation red-shifts UV-Vis absorption and enhances fluorescence quantum yields .
- Electronic Effects: Fused systems (e.g., pyrazino[2,3-a]carbazole) exhibit extended π-conjugation, reducing HOMO-LUMO gaps compared to non-fused analogs .
Ethyl Substituent Impact : The electron-donating nature of ethyl groups may modestly alter HOMO-LUMO distribution but lacks the conjugation effects seen in fused heterocycles.
Donor-Acceptor Systems in Materials Science
Pyrido[2,3-b]pyrazine-based dyes () feature donor (D) and acceptor (A) moieties with tunable dihedral angles (30°–80°):
Q & A
Q. Table 1. Comparative Synthesis Routes
| Method | Catalyst | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| NHCl–CHOH | NHCl | 67–71% | Low-cost, scalable | |
| Microwave amination | None | 44% | Regioselective | |
| Sonogashira coupling | Pd(PPh) | 71% | Functional diversity |
Q. Table 2. Photophysical Properties of Derivatives
| Compound | (nm) | Application | |
|---|---|---|---|
| Dye 2 | 450–600 | 0.42 | OLED emitters |
| Dye 10 | 500–650 | 0.38 | Bioimaging probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
